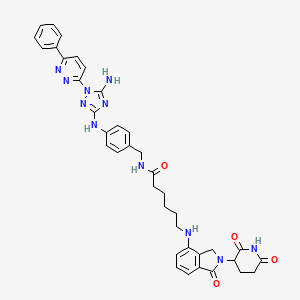

PROTAC Axl Degrader 2

Description

BenchChem offers high-quality PROTAC Axl Degrader 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC Axl Degrader 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H39N11O4 |

|---|---|

Molecular Weight |

713.8 g/mol |

IUPAC Name |

N-[[4-[[5-amino-1-(6-phenylpyridazin-3-yl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-6-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]hexanamide |

InChI |

InChI=1S/C38H39N11O4/c39-37-44-38(47-49(37)32-19-17-29(45-46-32)25-8-3-1-4-9-25)42-26-15-13-24(14-16-26)22-41-33(50)12-5-2-6-21-40-30-11-7-10-27-28(30)23-48(36(27)53)31-18-20-34(51)43-35(31)52/h1,3-4,7-11,13-17,19,31,40H,2,5-6,12,18,20-23H2,(H,41,50)(H,43,51,52)(H3,39,42,44,47) |

InChI Key |

OXOOPNYJFVRNCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCC(=O)NCC4=CC=C(C=C4)NC5=NN(C(=N5)N)C6=NN=C(C=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Axl PROTAC Degraders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the Axl receptor tyrosine kinase. Axl is a compelling therapeutic target implicated in cancer progression, metastasis, and drug resistance.[1][2][3] PROTAC technology offers a novel therapeutic approach by hijacking the cell's natural protein disposal machinery to eliminate target proteins, such as Axl, rather than merely inhibiting their function.[4][5][6][7][8] This approach can offer advantages over traditional kinase inhibitors, including increased potency and the potential to overcome resistance mechanisms.[9][10][11][12]

The Axl Signaling Pathway

The Axl receptor is a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[13] Its structure consists of an extracellular domain with two immunoglobulin-like repeats and two fibronectin type III-like repeats, a transmembrane domain, and an intracellular tyrosine kinase domain.[1][13]

The primary ligand for Axl is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[1][2][3][13][14] Binding of Gas6 to the Axl extracellular domain induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[13][14] This activation triggers a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion.[1][14] Key pathways activated by Axl include:

-

PI3K/AKT/mTOR: Promotes cell survival and proliferation.[1][14]

-

MAPK (MEK/ERK): Regulates cell growth and differentiation.[1][13]

-

JAK/STAT: Involved in immune response and cell proliferation.[1][14]

-

NF-κB: A key regulator of inflammation and cell survival.[1]

The aberrant activation of these pathways due to Axl overexpression is a hallmark of numerous aggressive cancers, making it a prime target for therapeutic intervention.[1][13]

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][15] They function by hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[4][5][6][8]

The process is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (Axl) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary POI-PROTAC-E3 ligase complex.[5][8]

-

Ubiquitination: The formation of this complex brings the target protein into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.

-

Proteasomal Degradation: The polyubiquitinated Axl is then recognized and degraded by the 26S proteasome.[4]

-

Catalytic Cycle: After the target protein is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, enabling a catalytic cycle of degradation.[5][6]

Quantitative Data for Axl PROTAC Degraders

The efficacy of PROTACs is quantified by several key parameters. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.[16][17] The anti-proliferative effect is often measured by the IC50 value.

Below is a summary of reported data for exemplary Axl PROTACs.

Table 1: In Vitro Degradation and Potency of Axl PROTACs

| Compound ID | Axl Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Anti-Proliferation IC50 (µM) | Reference |

| 6n | BGB324 derivative | Pomalidomide | MDA-MB-231 | 5 | >90 | Not explicitly stated for 6n | [10][12] |

| PROTAC Axl Degrader 1 (Compound 22) | R428 derivative | Von Hippel-Lindau (VHL) | MDA-MB-231 | ~500-2000 | >80 | 10.34 | [18] |

| Compound 20 | R428 derivative | Von Hippel-Lindau (VHL) | MDA-MB-231 | Not explicitly stated | >80 | Not explicitly stated | [11] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

The development of Axl PROTACs involves a systematic workflow encompassing synthesis, in vitro characterization, and in vivo validation.

The synthesis of Axl PROTACs typically involves the coupling of three pre-synthesized modules: the Axl-binding warhead, a linker with a reactive functional group, and an E3 ligase ligand. Amide bond formation is a common final step.[15][19]

Objective: To synthesize an Axl PROTAC by coupling an Axl inhibitor (with a free amine) to a Pomalidomide-linker conjugate (with a carboxylic acid).

Materials:

-

Axl inhibitor-amine derivative

-

Pomalidomide-linker-acid derivative

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Standard laboratory glassware and purification equipment (HPLC, Flash Chromatography)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Pomalidomide-linker-acid derivative (1.0 eq) in anhydrous DMF.

-

Activation: Add the coupling agent, HATU (1.2 eq), and the base, DIPEA (3.0 eq), to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Coupling: Add the Axl inhibitor-amine derivative (1.1 eq), dissolved in a minimal amount of anhydrous DMF, to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final Axl PROTAC.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol is used to determine the DC50 and Dmax of an Axl PROTAC.[20]

Objective: To quantify the reduction in Axl protein levels in cancer cells following treatment with a PROTAC.

Materials:

-

Axl-expressing cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Axl PROTAC degrader stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Axl and anti-loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

PROTAC Treatment: Prepare serial dilutions of the Axl PROTAC in culture medium. Treat the cells with varying concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Axl antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Strip the membrane and re-probe with the loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading. Quantify the band intensities using densitometry software. Normalize the Axl band intensity to the loading control. Calculate the percentage of Axl degradation relative to the vehicle control for each concentration. Plot the data to determine the DC50 and Dmax values.

Objective: To determine the anti-proliferative activity (IC50) of the Axl PROTAC.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

96-well plates

-

Axl PROTAC degrader

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the Axl PROTAC for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the PROTAC concentration and use a non-linear regression model to determine the IC50 value.

References

- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. ijcrr.com [ijcrr.com]

- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PROTAC AXL Degraders 21(China Pharmaceutical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of PROTAC Axl Degrader 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROTAC (Proteolysis Targeting Chimera) technology represents a paradigm shift in targeted therapy, moving beyond simple inhibition to induce the degradation of pathogenic proteins. The receptor tyrosine kinase Axl is a compelling target in oncology, implicated in tumor proliferation, metastasis, and drug resistance. This technical guide provides an in-depth overview of the in vitro characterization of PROTAC Axl Degrader 2, a novel agent designed to specifically eliminate the Axl protein. This document details the quantitative metrics of its efficacy, the experimental protocols for its evaluation, and the underlying signaling pathways it modulates.

Introduction to PROTAC Axl Degrader 2

PROTAC Axl Degrader 2 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to selectively degrade the Axl receptor tyrosine kinase. It accomplishes this by simultaneously binding to Axl and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity facilitates the ubiquitination of Axl, marking it for degradation by the proteasome. The targeted degradation of Axl offers a potentially more profound and durable therapeutic effect compared to traditional kinase inhibitors.

Based on the analysis of its structural components, PROTAC Axl Degrader 2 utilizes a ligand for the Cereblon (CRBN) E3 ligase, connected via a linker to an Axl-binding warhead. Its mechanism of action involves the formation of an Axl-PROTAC-CRBN ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of Axl.

Quantitative In Vitro Efficacy

The in vitro activity of PROTAC Axl Degrader 2 has been characterized across several key parameters, including its ability to degrade Axl, inhibit cancer cell proliferation and migration, and induce a specific form of cell death known as methuosis.

| Parameter | Cell Line | Value |

| Axl Degradation (DC50) | MDA-MB-231 | Not explicitly stated, but degradation observed at 0.5 and 2 µM |

| Axl Degradation (Dmax) | MDA-MB-231 | Not explicitly stated |

| Anti-Proliferation (IC50) | MDA-MB-231 | 6.23 µM (72h)[1] |

| 4T1 | 2.06 µM (72h)[1] | |

| Anti-Migration | MDA-MB-231, 4T1 | Significant inhibition at 1 and 10 µM (48h)[1] |

| Methuosis Induction | MDA-MB-231, 4T1 | Observed at 0.5 µM[1] |

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key in vitro assays used to characterize PROTAC Axl Degrader 2.

Cell Culture

-

Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and 4T1 (mouse mammary carcinoma) cells were used.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Axl Degradation

This assay quantifies the reduction in Axl protein levels following treatment with the PROTAC.

-

Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC Axl Degrader 2 (e.g., 0.5, 2 µM) or DMSO as a vehicle control for 24 and 48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Axl overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the PROTAC on cell proliferation and viability.

-

Cell Seeding: Seed MDA-MB-231 or 4T1 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of PROTAC Axl Degrader 2 for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the impact of the PROTAC on the migratory capacity of cancer cells.

-

Cell Seeding: Seed MDA-MB-231 or 4T1 cells in a 6-well plate and grow them to confluence.

-

Scratch Wound: Create a uniform scratch in the cell monolayer using a sterile pipette tip.

-

Compound Treatment: Wash the cells with PBS to remove detached cells and add fresh medium containing different concentrations of PROTAC Axl Degrader 2 (e.g., 1, 10 µM) or DMSO.

-

Image Acquisition: Capture images of the scratch at 0 and 48 hours.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

Methuosis Induction Assay

This assay qualitatively assesses the induction of methuosis, a form of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization.

-

Cell Treatment: Seed MDA-MB-231 or 4T1 cells on glass coverslips in a 24-well plate. Treat the cells with PROTAC Axl Degrader 2 (e.g., 0.5 µM) for 24-48 hours.

-

Microscopy: Observe the cells under a phase-contrast microscope for the appearance of large, translucent cytoplasmic vacuoles.

-

Image Capture: Document the morphological changes by capturing images at different time points.

Visualizing the Molecular Landscape

To better understand the context in which PROTAC Axl Degrader 2 operates, the following diagrams illustrate the Axl signaling pathway and the experimental workflow for PROTAC characterization.

Caption: Axl Signaling Pathway.

Caption: Experimental Workflow.

Caption: PROTAC Mechanism of Action.

Conclusion

PROTAC Axl Degrader 2 demonstrates significant in vitro activity against cancer cells characterized by Axl expression. It effectively induces the degradation of Axl, leading to the inhibition of cell proliferation and migration. Furthermore, it triggers a non-apoptotic cell death pathway known as methuosis. These findings underscore the potential of PROTAC Axl Degrader 2 as a promising therapeutic agent for cancers dependent on Axl signaling. Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic potential of this novel Axl-targeting PROTAC.

References

The Ripple Effect: A Technical Guide to the Cellular Consequences of Axl Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical cellular pathways impacted by the degradation of the Axl receptor tyrosine kinase. Axl, a key player in cell survival, proliferation, and metastasis, is a high-value target in oncology. Understanding the downstream consequences of its degradation is paramount for the development of effective therapeutic strategies. This document provides a comprehensive overview of the affected signaling cascades, detailed experimental protocols for their investigation, and a quantitative summary of the effects of Axl degradation.

Core Signaling Pathways Modulated by Axl Degradation

Axl signaling is a central node in a complex network of pathways crucial for cancer progression. Its degradation leads to a cascade of downstream effects, primarily impacting cell survival, proliferation, and migration. The most significantly affected pathways are the PI3K/Akt, MAPK/ERK, and NF-κB signaling cascades.

PI3K/Akt/mTOR Pathway: A Pro-Survival Axis

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a principal driver of cell survival and proliferation, and it is a major downstream effector of Axl signaling. Upon activation by its ligand, Gas6, Axl recruits and activates PI3K, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a myriad of downstream targets, including mTOR, to promote cell growth and inhibit apoptosis.

Degradation of Axl disrupts this pro-survival signaling. The direct consequence is a reduction in Akt phosphorylation and a subsequent decrease in the activity of its downstream effectors. This attenuation of the PI3K/Akt pathway is a key mechanism by which Axl-targeting therapies induce apoptosis and inhibit tumor growth.

MAPK/ERK Pathway: Regulating Proliferation and Differentiation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical downstream target of Axl. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Axl activation can lead to the phosphorylation and activation of MEK and its downstream target ERK.

Axl degradation results in the attenuation of this signaling cascade, leading to decreased ERK phosphorylation. This can contribute to reduced cell proliferation and may sensitize cancer cells to other therapeutic agents that target this pathway.

NF-κB Pathway: Orchestrating Inflammation and Survival

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Axl signaling has been shown to activate the NF-κB pathway, contributing to a pro-tumorigenic inflammatory microenvironment and promoting cancer cell survival.

Degradation of Axl can lead to the inhibition of the NF-κB pathway. This is evidenced by a decrease in the phosphorylation of IκBα, a key inhibitor of NF-κB. The subsequent retention of NF-κB in the cytoplasm prevents the transcription of its target genes, which are involved in inflammation and cell survival.

Quantitative Effects of Axl Degradation

The degradation of Axl leads to measurable changes in downstream signaling pathways and cellular phenotypes. The following tables summarize quantitative data from various studies, providing a clear comparison of the impact of Axl inhibition or knockdown.

Table 1: Effect of Axl Degradation on Downstream Signaling Molecules

| Target Protein | Method of Axl Depletion | Cell Line | Change in Phosphorylation | Reference |

| Akt (Ser473) | Yuanhuadine (YD) Treatment | H292 | Decreased | |

| Akt (Ser473) | Yuanhuadine (YD) Treatment | H292-Gef | Decreased | |

| Akt | Axl Knockdown (siRNA) | Kyse450 | Decreased | |

| Akt | Axl Knockdown (siRNA) | WHCO5 | Decreased | |

| IKKα | Axl Knockdown (siRNA) | Kyse450 | Decreased | |

| IKKα | Axl Knockdown (siRNA) | WHCO5 | Decreased | |

| Erk1/2 | R428 (Axl inhibitor) | PC9 | Decreased |

Table 2: Phenotypic Effects of Axl Degradation

| Phenotype | Method of Axl Depletion | Cell Line | Quantitative Effect | Reference |

| Cell Proliferation | Yuanhuadine (YD) Treatment | H292 | IC50: 0.1 nM | |

| Cell Proliferation | Yuanhuadine (YD) Treatment | H292-Gef | IC50: 4.3 nM | |

| Tumor Growth (in vivo) | Axl Knockdown (siRNA) | Kyse450 | 60% reduction in tumor mass | |

| Cell Viability | AXL-specific siRNA + Lazertinib | KPP-03, PC-9 | Significantly inhibited |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Axl degradation.

Cell Lysis and Protein Quantification

Objective: To extract total protein from cultured cells for downstream applications such as Western blotting.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (e.g., from Beijing Solarbio Science & Technology) supplemented with protease inhibitor cocktail (e.g., from Roche Diagnostics) and phosphatase inhibitors.

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge (4°C)

-

BCA Protein Assay Kit (e.g., from Applygen Technologies)

Protocol:

-

Aspirate the culture medium from the cell culture dish.

-

Wash the cells once with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold RIPA buffer to the dish (e.g., 100-200 µL for a 6-well plate).

-

Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (total protein extract) to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

Store the protein lysates at -80°C until further use.

Western Blotting for Axl and Downstream Signaling Proteins

Objective: To detect and quantify the levels of total and phosphorylated Axl, Akt, and ERK.

Materials:

-

Protein lysates (prepared as in 3.1)

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 8-12% acrylamide)

-

Electrophoresis running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-Axl, anti-p-Axl, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions can be found on the antibody datasheet (e.g., 1:1000).

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Immunoprecipitation of Axl

Objective: To isolate Axl and its interacting proteins from a cell lysate.

Materials:

-

Cell lysate (prepared in a non-denaturing lysis buffer)

-

Primary antibody against Axl

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., cell lysis buffer)

-

Elution buffer (e.g., Laemmli sample buffer)

Protocol:

-

Pre-clearing the Lysate (Optional but Recommended): Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Antibody Incubation: Add the anti-Axl antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immunocomplex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.

-

Elution: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

-

Analysis: The eluted proteins can be analyzed by Western blotting to confirm the presence of Axl and to identify co-immunoprecipitated proteins.

In Vitro Kinase Assay

Objective: To measure the kinase activity of Axl or its downstream kinases.

Materials:

-

Purified active kinase (e.g., recombinant Axl)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

Kinase assay buffer

-

ATP

-

Kinase inhibitor (as a control)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

Protocol:

-

Set up the kinase reaction in a microplate well by adding the kinase assay buffer, the substrate, and the purified kinase.

-

Add the test compound (e.g., an Axl inhibitor) or vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced using a luminescent assay.

-

Calculate the percentage of kinase inhibition for the test compounds relative to the vehicle control.

Experimental and Logical Workflow Visualization

The study of cellular pathways affected by Axl degradation typically follows a logical workflow, from initial observation to mechanistic validation.

This guide provides a foundational understanding of the cellular consequences of Axl degradation, supported by quantitative data and detailed experimental protocols. As research in this field continues to evolve, these methodologies and our understanding of the intricate Axl signaling network will undoubtedly be refined, paving the way for more effective and targeted cancer therapies.

A Technical Guide to PROTAC Axl Degrader 2-Induced Methuosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism by which PROTAC Axl Degrader 2 induces methuosis, a non-apoptotic form of cell death, in cancer cells. It consolidates key findings on its dual activity of AXL protein degradation and methuosis induction, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Introduction: A Dual-Action Anticancer Strategy

The receptor tyrosine kinase AXL is a well-documented driver of tumorigenesis, metastasis, and drug resistance in various cancers.[1][2][3][4] Traditional therapeutic approaches have focused on inhibiting its kinase activity. However, a novel and potent strategy has emerged in the form of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal system—the ubiquitin-proteasome system—to specifically eliminate target proteins.[1][5][6][7]

PROTAC Axl Degrader 2 (also referred to as compound 20 in some literature) is a potent and selective PROTAC that not only degrades the AXL protein but also triggers a distinct form of cell death known as methuosis.[1][8][9] Methuosis is characterized by the excessive accumulation of fluid-filled vacuoles in the cytoplasm, leading to eventual cell death.[10][11][12][13] This dual mechanism of action—targeted protein degradation and induction of an alternative cell death pathway—presents a promising avenue for overcoming the limitations of conventional cancer therapies, particularly in treating aggressive and resistant tumors.[1][10]

PROTAC Axl Degrader 2: Mechanism of Action

PROTAC Axl Degrader 2 functions through two distinct but complementary mechanisms: the degradation of the AXL receptor tyrosine kinase and the induction of methuosis.

2.1. AXL Protein Degradation

As a PROTAC, the primary function of this molecule is to induce the degradation of the AXL protein. This process involves the formation of a ternary complex between PROTAC Axl Degrader 2, the AXL protein, and an E3 ubiquitin ligase. This proximity facilitates the tagging of AXL with ubiquitin chains, marking it for destruction by the proteasome. The degradation of AXL inhibits its downstream signaling pathways, which are crucial for cancer cell proliferation, survival, and migration.[1][2]

2.2. Induction of Methuosis

In addition to AXL degradation, PROTAC Axl Degrader 2 induces methuosis, a non-apoptotic cell death pathway.[1][9] This process is initiated by the hyperactivation of H-Ras, which in turn activates Rac1.[1][8] The activation of Rac1 leads to a significant increase in macropinocytosis, a process of fluid uptake into the cell.[10][11] Concurrently, the downstream effector Arf6, which is responsible for the recycling of macropinosomes, is inhibited.[8][13] This dual effect of increased macropinosome formation and blocked recycling results in the massive accumulation of large, fluid-filled vacuoles within the cytoplasm, ultimately leading to cell death.[1][10]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for PROTAC Axl Degrader 2.

Table 1: In Vitro Anti-Proliferation Activity

| Cell Line | Cancer Type | IC50 (μM) after 72h |

|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 6.23[9] |

| 4T1 | Murine Breast Cancer | 2.06[9] |

Table 2: AXL Degradation and Methuosis Induction

| Cell Line | Treatment Concentration (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 0.5, 2 | Decreased AXL abundance[9] |

| MDA-MB-231 | 0.5 | Induction of cytoplasmic vacuolation (methuosis)[9] |

| 4T1 | 0.5 | Induction of cytoplasmic vacuolation (methuosis)[9] |

Table 3: Anti-Migration Activity

| Cell Line | Treatment Concentration (μM) after 48h | Effect |

|---|---|---|

| MDA-MB-231 | 1, 10 | Significant inhibition of migration[9] |

| 4T1 | 1, 10 | Significant inhibition of migration[9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of PROTAC Axl Degrader 2.

4.1. Cell Culture

-

Cell Lines: MDA-MB-231 (human triple-negative breast cancer) and 4T1 (murine breast cancer) cells.

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

4.2. Western Blotting for AXL Degradation

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of PROTAC Axl Degrader 2 (e.g., 0.5, 2 μM) for the desired time points (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against AXL overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.3. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of PROTAC Axl Degrader 2 for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

4.4. Visualization of Methuosis by Microscopy

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells with PROTAC Axl Degrader 2 (e.g., 0.5 μM) for 24-48 hours.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Staining (Optional): Permeabilize the cells with 0.1% Triton X-100 and stain with Phalloidin for F-actin and DAPI for nuclei, if desired.

-

Mounting and Imaging: Mount the coverslips onto glass slides and visualize the cells using a phase-contrast or fluorescence microscope. Observe the formation of large cytoplasmic vacuoles, which is characteristic of methuosis.

Conclusion and Future Directions

PROTAC Axl Degrader 2 represents a significant advancement in the development of targeted cancer therapies. Its ability to not only degrade the AXL oncoprotein but also induce methuosis provides a powerful two-pronged attack against cancer cells. This dual mechanism may be particularly effective in overcoming drug resistance that can develop with traditional kinase inhibitors.

Future research should focus on several key areas:

-

In vivo Efficacy: Evaluating the anti-tumor activity and safety profile of PROTAC Axl Degrader 2 in preclinical animal models.

-

Pharmacokinetics and Pharmacodynamics: Optimizing the drug-like properties of the molecule to ensure favorable absorption, distribution, metabolism, and excretion (ADME).

-

Combination Therapies: Investigating the synergistic potential of PROTAC Axl Degrader 2 with other anticancer agents.

-

Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to this novel therapy.

By continuing to explore the unique biology of methuosis and the versatility of the PROTAC platform, researchers can pave the way for a new generation of highly effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanism of 17-Allylamino-17-demethoxygeldanamycin (17-AAG)-induced AXL Receptor Tyrosine Kinase Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for PROTAC Axl Degrader 2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PROTAC Axl Degrader 2 in a cell culture setting. This document includes detailed protocols for assessing its biological activity, including its effects on protein degradation, cell viability, apoptosis, and cell migration.

Introduction

PROTAC Axl Degrader 2 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases and its overexpression is implicated in cancer progression, metastasis, and drug resistance.[2][3][4][5] The Gas6/Axl signaling pathway plays a crucial role in promoting cell proliferation, survival, and immune evasion in various cancers.[2][4][6] By hijacking the ubiquitin-proteasome system, PROTAC Axl Degrader 2 offers a therapeutic strategy to specifically eliminate the Axl protein, thereby inhibiting its downstream signaling pathways.[7][8]

Mechanism of Action

PROTAC Axl Degrader 2 is a heterobifunctional molecule. One end binds to the Axl protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of Axl, marking it for degradation by the 26S proteasome. The degradation of Axl is expected to inhibit downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, ultimately leading to anti-proliferative and pro-apoptotic effects in cancer cells.[4][9]

Caption: Mechanism of action of PROTAC Axl Degrader 2.

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| IC50 (Proliferation) | MDA-MB-231 | 6.23 µM (72h) | [1] |

| 4T1 | 2.06 µM (72h) | [1] | |

| Effective Concentration (Western Blot) | MDA-MB-231 | 0.5 - 2 µM (24-48h) | [1] |

| Effective Concentration (Migration Assay) | MDA-MB-231, 4T1 | 1 - 10 µM (48h) | [1] |

| Effective Concentration (Methuosis Induction) | MDA-MB-231, 4T1 | 0.5 µM | [1] |

Experimental Protocols

Axl Protein Degradation Assay via Western Blot

This protocol details the steps to assess the degradation of Axl protein in response to treatment with PROTAC Axl Degrader 2.

Caption: Experimental workflow for Western Blot analysis.

Materials:

-

PROTAC Axl Degrader 2

-

MDA-MB-231 cells (or other Axl-expressing cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer[10]

-

PVDF membrane[11]

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-Axl, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody[10]

-

Chemiluminescent substrate[10]

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment: The following day, treat the cells with PROTAC Axl Degrader 2 at final concentrations of 0.5 µM and 2 µM. Include a DMSO-treated vehicle control. Incubate for 24 and 48 hours.[1]

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-Axl antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe a separate membrane or the same stripped membrane with an anti-β-actin antibody as a loading control.[10]

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of Axl degradation relative to the loading control.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of PROTAC Axl Degrader 2 on the metabolic activity and proliferation of cancer cells.

Caption: Experimental workflow for MTT cell viability assay.

Materials:

-

PROTAC Axl Degrader 2

-

MDA-MB-231 or 4T1 cells

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[14]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.[15]

-

Treatment: Prepare serial dilutions of PROTAC Axl Degrader 2 in culture medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C.[1]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[14][16]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by PROTAC Axl Degrader 2.

Caption: Experimental workflow for apoptosis analysis by flow cytometry.

Materials:

-

PROTAC Axl Degrader 2

-

Axl-expressing cancer cells

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit[17]

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of PROTAC Axl Degrader 2 and a vehicle control for a specified time (e.g., 48 or 72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.[18]

-

Washing: Wash the cells twice with cold PBS.[19]

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[19][20]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[21]

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of PROTAC Axl Degrader 2 on the migratory capacity of cancer cells.

Materials:

-

PROTAC Axl Degrader 2

-

MDA-MB-231 or 4T1 cells

-

Complete cell culture medium

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a wound healing insert

Procedure:

-

Cell Seeding: Seed cells in a plate to create a confluent monolayer.

-

Creating the "Wound": Once confluent, create a scratch or "wound" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of PROTAC Axl Degrader 2 (e.g., 1 µM and 10 µM) or a vehicle control.[1]

-

Imaging: Capture images of the wound at time 0 and at various time points thereafter (e.g., 24 and 48 hours).

-

Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure to determine the effect on cell migration.

Troubleshooting

-

No Axl Degradation:

-

Confirm Axl expression in your cell line.

-

Optimize the concentration and incubation time of PROTAC Axl Degrader 2.

-

Ensure the proteasome is active; co-treatment with a proteasome inhibitor like MG132 should rescue Axl from degradation.[11]

-

-

High Background in Western Blot:

-

Ensure adequate blocking and washing steps.[10]

-

Titrate the primary and secondary antibody concentrations.

-

-

Inconsistent MTT Assay Results:

-

Ensure a single-cell suspension and accurate cell counting for seeding.

-

Optimize seeding density to avoid overgrowth or cell death due to nutrient depletion.

-

Ensure complete solubilization of formazan crystals.[13]

-

Conclusion

PROTAC Axl Degrader 2 is a valuable tool for studying the role of Axl in cancer biology and for preclinical evaluation of Axl-targeted therapies. The protocols provided here offer a framework for investigating its efficacy in degrading Axl and inhibiting cancer cell proliferation, survival, and migration. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. AXL degradation in combination with EGFR-TKI can delay and overcome acquired resistance in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]

- 7. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptglab.com [ptglab.com]

- 11. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanism of 17-Allylamino-17-demethoxygeldanamycin (17-AAG)-induced AXL Receptor Tyrosine Kinase Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vivo Xenograft Studies with PROTAC Axl Degrader 2

These application notes provide detailed protocols and summarize the anti-tumor efficacy of PROTAC Axl Degrader 2 (also referred to as compound 20) in in vivo xenograft models. The information is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.

Introduction

PROTAC Axl Degrader 2 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is implicated in the progression, metastasis, and therapeutic resistance of various cancers.[1][2][3] By hijacking the ubiquitin-proteasome system, PROTAC Axl Degrader 2 offers a novel therapeutic strategy to eliminate Axl protein expression in tumor cells, thereby inhibiting downstream signaling pathways crucial for cancer cell survival and proliferation.[4][5]

In vitro studies have demonstrated the anti-proliferative and anti-migration activities of PROTAC Axl Degrader 2.[6] This document focuses on the in vivo anti-tumor effects of this degrader in a xenograft mouse model.

Data Presentation

The following table summarizes the quantitative data from in vivo xenograft studies evaluating the efficacy of PROTAC Axl Degrader 2.

| Parameter | Vehicle Control | PROTAC Axl Degrader 2 (25 mg/kg) |

| Tumor Growth Inhibition (TGI) | - | Significant inhibition observed |

| Mean Tumor Volume at Day 21 (mm³) | Data not available | Data not available |

| Change in Body Weight | No significant change | No significant toxicity observed |

| Median Survival | Data not available | Prolonged survival |

Detailed quantitative data on tumor volume and survival would be extracted from the primary literature (Shi W, et al. Eur J Med Chem. 2022; 234:114253) if the full text were available.

Experimental Protocols

This section provides a detailed methodology for the in vivo xenograft studies with PROTAC Axl Degrader 2, based on established protocols for similar compounds.

Cell Line and Culture

-

Cell Line: MDA-MB-231 (human breast adenocarcinoma)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Animal Model

-

Species: BALB/c nude mice (female, 4-6 weeks old)

-

Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

-

Housing: Mice are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

Xenograft Tumor Implantation

-

MDA-MB-231 cells are harvested during their exponential growth phase.

-

Cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel.

-

Each mouse is subcutaneously injected with 5 x 10⁶ cells in a volume of 100 µL into the right flank.

-

Tumor growth is monitored regularly using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment and control groups.

Treatment Regimen

-

Test Article: PROTAC Axl Degrader 2 is formulated in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium, 0.5% Tween 80 in sterile water).

-

Dosing:

-

Treatment Group: Administered with PROTAC Axl Degrader 2 at a dose of 25 mg/kg.

-

Control Group: Administered with the vehicle solution.

-

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Frequency: Once daily.

-

Duration: 21 days.

Efficacy Evaluation

-

Tumor Volume Measurement: Tumor dimensions are measured every 3 days throughout the study.

-

Body Weight: Mouse body weight is recorded every 3 days as an indicator of systemic toxicity.

-

Survival Analysis: Mice are monitored daily, and the study is terminated when tumors reach a predetermined size or if signs of excessive morbidity are observed. The date of termination is recorded for survival analysis.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry, western blotting) to assess Axl protein levels.

Visualizations

Axl Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 4. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 5. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PROTAC Axl Degrader 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC Axl Degrader 2 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Axl receptor tyrosine kinase. Axl is a key player in various oncogenic processes, including cell survival, proliferation, migration, and therapeutic resistance.[1][2][3][4][5] By hijacking the cell's natural ubiquitin-proteasome system, PROTAC Axl Degrader 2 offers a powerful approach to eliminate Axl protein, thereby inhibiting its downstream signaling and suppressing tumor growth. These application notes provide detailed information on cell lines sensitive to PROTAC Axl Degrader 2, its quantitative performance, and protocols for its evaluation.

Quantitative Data Summary

PROTAC Axl Degrader 2 has demonstrated significant anti-proliferative and Axl degradation activity in various cancer cell lines. The following tables summarize its performance characteristics.

Table 1: Anti-Proliferative Activity of PROTAC Axl Degrader 2

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 6.23[1] | 72 |

| 4T1 | Murine Breast Cancer | 2.06[1] | 72 |

Table 2: Axl Degradation Activity of PROTAC Axl Degrader 2 (Compound 20)

| Cell Line | DC50 | Dmax | Incubation Time (h) |

| MDA-MB-231 | Not explicitly quantified in the provided search results. However, a related potent Axl degrader showed a DC50 of 5 nM in this cell line.[6][7] | Not explicitly quantified in the provided search results. | 24, 48[1] |

Note: While the supplier indicates Axl degradation in MDA-MB-231 cells at 0.5 and 2 µM after 24 and 48 hours[1], specific DC50 and Dmax values for PROTAC Axl Degrader 2 were not found in the provided search results. The DC50 value of a similar Axl PROTAC is provided for reference.

Signaling Pathways and Mechanism of Action

Axl activation, typically through its ligand Gas6, triggers a cascade of downstream signaling pathways that promote cancer progression. These include the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which are crucial for cell survival, proliferation, and migration.[1][2][3][4][5] PROTAC Axl Degrader 2 induces the degradation of Axl, thereby blocking these pro-tumorigenic signals.

Caption: Axl Signaling Pathway.

The mechanism of action for PROTAC Axl Degrader 2 involves the formation of a ternary complex between the Axl protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of Axl by the proteasome.

Caption: PROTAC Mechanism of Action.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of PROTAC Axl Degrader 2.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the anti-proliferative activity of PROTAC Axl Degrader 2.

Materials:

-

Sensitive cell lines (e.g., MDA-MB-231, 4T1)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

PROTAC Axl Degrader 2

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of PROTAC Axl Degrader 2 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the PROTAC dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plate for the desired time (e.g., 72 hours) at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Axl Degradation Assay (Western Blot)

This protocol is for quantifying the degradation of Axl protein induced by PROTAC Axl Degrader 2.

Materials:

-

Sensitive cell lines (e.g., MDA-MB-231)

-

Complete growth medium

-

PROTAC Axl Degrader 2

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Axl, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of PROTAC Axl Degrader 2 for the desired time (e.g., 24 or 48 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Axl antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software. Normalize the Axl band intensity to the loading control.

-

Plot the percentage of Axl remaining versus the PROTAC concentration to determine the DC50 and Dmax values.

Caption: Western Blot Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Dosing and Administration of PROTAC Axl Degrader 2 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo dosing and administration of PROTAC Axl Degrader 2 in mouse models, particularly for studies involving tumor xenografts.

Introduction

PROTAC Axl Degrader 2 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Axl receptor tyrosine kinase. Axl is a key player in various cellular processes, including cell proliferation, survival, and migration. Its overexpression is implicated in the progression and therapeutic resistance of several cancers. By hijacking the ubiquitin-proteasome system, PROTAC Axl Degrader 2 offers a promising therapeutic strategy to eliminate Axl protein and inhibit downstream signaling pathways. These notes provide essential information for the effective use of this degrader in preclinical mouse studies.

Data Presentation

In Vivo Dosing and Administration Summary

| Parameter | Information | Reference |

| Compound | PROTAC Axl Degrader 2 | [1][2] |

| Animal Model | Female BALB/c nude mice with MDA-MB-231 xenografts | [1][2] |

| Dosage | 25 mg/kg | [1][2] |

| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |

| Reported Outcome | Did not induce systemic toxicity | [1][2] |

Pharmacokinetic Parameters in Rats

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | T½ (h) | Oral Bioavailability (%) |

| Intravenous (i.v.) | 2 mg/kg | 279 | 0.82 | 7581.3 | 1.18 | - |

| Oral (p.o.) | 20 mg/kg | 144 | 2.25 | 3592.1 | 4.43 | 7.80 |

Data from MedChemExpress product information sheet.[1][2]

Signaling Pathway

The Axl signaling pathway plays a crucial role in cell survival and proliferation. Upon binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, activating several downstream signaling cascades including the PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways. PROTAC Axl Degrader 2 induces the degradation of Axl, thereby inhibiting these oncogenic signals.

Caption: Axl signaling pathway and the mechanism of PROTAC Axl Degrader 2.

Experimental Protocols

General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the in vivo efficacy of PROTAC Axl Degrader 2 in a subcutaneous xenograft mouse model. The specific cell line, mouse strain, and treatment schedule may need to be optimized for your particular research goals.

Materials:

-

PROTAC Axl Degrader 2

-

Vehicle (e.g., a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

-

MDA-MB-231 cells (or other Axl-expressing cancer cell line)

-

Female BALB/c nude mice (6-8 weeks old)

-

Matrigel (optional)

-

Sterile PBS

-

Syringes and needles

-

Calipers

-

Anesthesia (e.g., isoflurane)

Protocol:

-

Cell Culture and Implantation:

-

Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.

-

Harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10^7 cells/mL.

-

(Optional) Mix the cell suspension 1:1 with Matrigel.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

-

-

PROTAC Axl Degrader 2 Formulation and Administration:

-

Prepare the dosing solution of PROTAC Axl Degrader 2 in the chosen vehicle at the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse, assuming a 200 µL injection volume).

-

Administer PROTAC Axl Degrader 2 via intraperitoneal (i.p.) injection at a dose of 25 mg/kg.

-

The frequency of administration should be determined based on preliminary pharmacokinetic and pharmacodynamic studies. A common starting point for PROTACs is daily or every other day administration.

-

Administer the vehicle alone to the control group following the same schedule.

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

-

The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a specific duration of treatment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm Axl degradation, immunohistochemistry).

-

Experimental Workflow Diagram

Caption: General workflow for an in vivo efficacy study of PROTAC Axl Degrader 2.

References

Application Note: Measuring Axl Degradation Using Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Axl is a receptor tyrosine kinase (RTK) belonging to the TAM (Tyro3, Axl, Mer) family, which plays a crucial role in various cellular processes, including proliferation, survival, migration, and invasion.[1] Its overexpression and activation are implicated in the pathogenesis of numerous cancers and are frequently associated with resistance to targeted therapies, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[2][3][4][5] Consequently, Axl has emerged as a compelling therapeutic target. Modulating Axl protein levels through targeted degradation presents a promising strategy to overcome drug resistance and inhibit tumor growth.[2][4][5][[“]][7]

Mass spectrometry (MS)-based proteomics offers a powerful and precise platform for quantifying changes in protein abundance, making it an ideal tool for measuring Axl degradation.[8][9][10] This application note provides detailed protocols for quantifying Axl degradation in response to therapeutic agents using targeted and global quantitative proteomics approaches.

Axl Signaling and Degradation Pathways

Upon binding to its ligand, growth arrest-specific protein 6 (Gas6), Axl dimerizes and autophosphorylates, initiating downstream signaling cascades.[11] These pathways, including the phosphoinositide 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK) pathways, regulate key cellular functions.[2][4] The degradation of Axl is a regulated process; one identified mechanism involves presenilin-dependent regulated intramembrane proteolysis (PS-RIP).[2][4][7] Dysregulation of this degradation process can lead to Axl overexpression and contribute to therapeutic resistance.[2][4]

Caption: Axl signaling pathway upon Gas6 binding.

Experimental Workflow for Quantifying Axl Degradation

The general workflow for measuring Axl degradation involves treating cells with a compound of interest, often in combination with a protein synthesis inhibitor like cycloheximide (CHX), followed by cell lysis, protein processing, and LC-MS/MS analysis. Targeted proteomics (e.g., Parallel Reaction Monitoring, PRM) or global proteomics (e.g., using Tandem Mass Tags, TMT) can be employed for quantification.[1][12][13][14]

Caption: Workflow for Axl degradation analysis.

Protocol 1: Cycloheximide (CHX) Chase Assay with Targeted Mass Spectrometry (PRM)

This protocol is designed to measure the half-life of Axl protein by inhibiting new protein synthesis and monitoring the remaining protein levels over time.

I. Materials and Reagents

-

Cell Culture: Axl-expressing cell line (e.g., H292 NSCLC cells)[2]

-

Treatment: Cycloheximide (CHX), Axl-degrading compound (e.g., Yuanhuadine (YD) or a PROTAC)[2]

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Protein Assay: BCA Protein Assay Kit

-

Digestion: DTT, Iodoacetamide (IAA), Trypsin (MS-grade)

-

Sample Cleanup: C18 desalting spin tips

-

Instrumentation: High-resolution mass spectrometer (e.g., Q Exactive or LTQ-Orbitrap)[13][14]

II. Experimental Procedure

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with 25-100 µg/mL CHX to inhibit protein synthesis.[2]

-

Concurrently, treat one set of cells with the Axl-degrading compound and another with a vehicle control.

-

Harvest cells at multiple time points (e.g., 0, 2, 4, 8, 16 hours).

-

-

Protein Extraction and Digestion:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Take 50 µg of protein from each sample. Reduce proteins with 5 mM DTT at 60°C for 30 minutes.

-

Alkylate with 15 mM IAA in the dark at room temperature for 30 minutes.

-

Digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the peptide solution with formic acid.

-

Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

-

Dry the purified peptides in a vacuum centrifuge and resuspend in 2% acetonitrile/0.1% formic acid for MS analysis.

-

-

Targeted MS (PRM) Analysis:

-

Select 2-3 unique, proteotypic peptides for Axl. (e.g., from previous discovery experiments or literature).

-

Develop a PRM method that includes the precursor m/z values for the selected Axl peptides in an inclusion list.

-

Acquire data on the mass spectrometer, ensuring sufficient fragmentation spectra are collected for each targeted peptide across its chromatographic elution profile.

-

-

Data Analysis:

-

Process the raw data using software like Skyline or MaxQuant.[3]

-

Integrate the peak areas of the fragment ions for each targeted Axl peptide at every time point.

-

Normalize the Axl peptide abundance to the 0-hour time point.

-

Calculate the half-life (t½) by fitting the degradation data to a one-phase exponential decay curve.

-

III. Data Presentation

The quantitative data should be summarized in a table to compare Axl half-life under different conditions.

| Treatment Group | Axl Half-Life (t½) in Hours |

| Vehicle Control (CHX only) | ~16 |

| Axl Degrader (e.g., 10 nM YD + CHX) | ~3 |

Note: Data is illustrative, based on half-life values reported for gefitinib-resistant and sensitive NSCLC cells, where resistant cells with high Axl have a longer half-life.[2][4]

Protocol 2: Global Proteome Profiling of Axl Degradation using TMT Labeling

This protocol allows for the simultaneous quantification of Axl and thousands of other proteins, providing a broader view of the compound's selectivity and impact on the proteome.[15]

I. Materials and Reagents